(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one
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Overview
Description
(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one is a chemical compound with a unique structure that includes an indene core, a furan ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one typically involves the condensation of furan-2-carbaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may be synthesized on a smaller scale for research purposes rather than large-scale industrial production. Further research and development are needed to establish efficient and scalable production methods.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino group and furan ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(furan-2-ylmethylidene)hydrazine carbothioamide
- (2E)-4-hydroxyalk-2-enals
- (2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Uniqueness
(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one is unique due to its indene core combined with a furan ring and an amino group. This combination of structural features provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJVWGHJXLBFJ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=C(C=CC(=C2)N)C(=O)/C1=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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